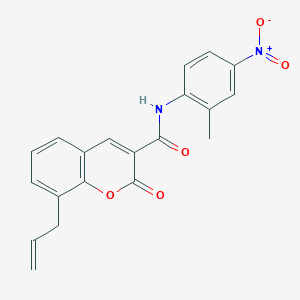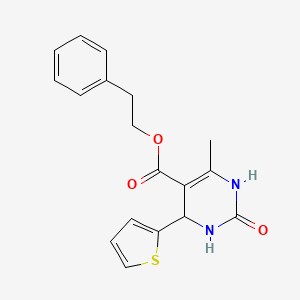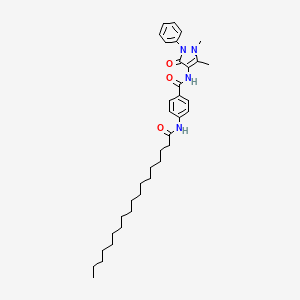
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ANCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. ANCCA belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Mécanisme D'action
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. This compound inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB. This leads to the downregulation of various NF-κB target genes involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9 and other proteins involved in cancer metastasis. This compound has been found to sensitize cancer cells to chemotherapy and radiotherapy by increasing their susceptibility to DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood.
Orientations Futures
For 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research include exploring its efficacy in animal models of cancer, optimizing its pharmacokinetics and bioavailability, and investigating its toxicity and side effects. This compound has the potential to be developed into a novel anticancer agent with improved efficacy and reduced toxicity.
Méthodes De Synthèse
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitroaniline, followed by the alkylation of the resulting intermediate with allyl bromide. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride and subsequent cyclization. The purity of this compound can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting the NF-κB signaling pathway. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their effectiveness.
Propriétés
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBZQPAROHIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387092 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6015-33-4 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)

![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5126563.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)


![8-[(2-hydroxyethyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5126620.png)
